8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Description
8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound featuring a triazole ring fused to a pyridine core. Its structure includes a chloro substituent at position 8 and a trifluoromethyl group at position 5 (Figure 1). This compound is of significant interest in medicinal and agrochemical research due to the electron-withdrawing effects of the trifluoromethyl group, which enhances metabolic stability and binding affinity to biological targets.
Structure
3D Structure
Properties
CAS No. |
1260860-23-8 |
|---|---|
Molecular Formula |
C7H3ClF3N3 |
Molecular Weight |
221.57 g/mol |
IUPAC Name |
8-chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H3ClF3N3/c8-4-1-2-5(7(9,10)11)14-3-12-13-6(4)14/h1-3H |
InChI Key |
CQAJJYYCVLXRTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NN=CN2C(=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Ultrasonic-Assisted Cyclization with Substituted Benzoic Acids
The patent CN103613594A outlines eight synthesis examples using diverse benzoic acids to produce triazolopyridines with varying aryl substituents. While the reported compounds feature a 6-trifluoromethyl-8-chloro configuration (due to pyridine ring numbering conventions), the methodology is directly applicable to synthesizing the 5-trifluoromethyl-8-chloro isomer by adjusting the hydrazinylpyridine precursor’s substitution pattern.
Example Procedure
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Reagents :
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2-Hydrazino-3-chloro-5-trifluoromethylpyridine (10 mmol)
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Substituted benzoic acid (50 mmol)
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Absolute ethanol (recrystallization solvent)
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Reaction Conditions :
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Ultrasonic reactor, 105°C, 3 hours
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Open-air conditions with stirring
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Workup :
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Concentrate reaction mixture under vacuum.
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Recrystallize residue from ethanol to obtain white crystals.
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Yield and Characterization Data
Critical Observations :
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Electron-donating groups (e.g., methoxy) improve yields (70%) compared to electron-withdrawing groups (e.g., nitro: 40%).
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Steric effects reduce reactivity; ortho-substituted benzoic acids (e.g., 2-methoxy) yield less (44%) than para-substituted analogs.
Mechanistic Insights and Reaction Dynamics
The cyclization proceeds via a two-step mechanism:
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Nucleophilic Attack : The hydrazine’s terminal nitrogen attacks the carbonyl carbon of the benzoic acid, forming a hydrazide intermediate.
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Cyclodehydration : Intramolecular dehydration closes the triazole ring, with simultaneous aromatization of the pyridine system.
Ultrasonic irradiation accelerates both steps by disrupting hydrogen bonding between intermediates, ensuring homogeneous mixing even with poorly soluble trifluoromethylated precursors. The trifluoromethyl group’s strong electron-withdrawing effect stabilizes the pyridine ring against side reactions, while the chloro substituent remains unaffected due to its position ortho to the reaction site.
Structural Confirmation via Spectroscopic Methods
¹H NMR Analysis
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Pyridine Protons : Singlets between δ 7.47–8.84 confirm the deshielded environment of the pyridine H-atoms adjacent to the triazole ring.
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Aryl Protons : Multiplet patterns (e.g., δ 6.97–8.15) correlate with substituent positions on the benzoic acid-derived phenyl group.
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Methoxy Groups : Sharp singlets at δ 3.90–3.91 integrate to three protons, confirming OCH₃ substituents.
Melting Points
The wide range (52–151°C) reflects crystallinity variations influenced by substituent polarity. Nitro- and fluoro-substituted derivatives exhibit higher melting points due to stronger intermolecular dipole interactions .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at position 8 undergoes nucleophilic substitution with various nucleophiles. For example:
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Reaction with hydrazine derivatives :
Reacting 2,3-dichloro-5-(trifluoromethyl)pyridine with hydrazine hydrate under acidic conditions forms the triazolopyridine core via cyclocondensation.
Mechanism : Intramolecular cyclization occurs between the hydrazine nitrogen and adjacent pyridine carbon, eliminating HCl. -
Ultrasound-assisted coupling with aryl carboxylic acids :
A patent (CN103613594A) demonstrates reactions with substituted benzoic acids (e.g., 3-nitrobenzoic acid, 2-methoxybenzoic acid) under ultrasonic conditions (105°C, 3 hours) . Yields range from 32% to 52%, depending on the substituent:
| Benzoic Acid Derivative | Product Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 3-Nitrobenzoic acid | 3-Nitrophenyl | 40 | 148–151 |
| 2-Methoxybenzoic acid | 2-Methoxyphenyl | 44 | 129–132 |
| 4-Nitrobenzoic acid | 4-Nitrophenyl | 52 | 117–120 |
Cyclization and Ring Functionalization
The triazole ring participates in cyclization reactions to form fused heterocycles:
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Copper-catalyzed oxidative cyclization :
One-pot synthesis methods utilize copper catalysts (e.g., CuI) to facilitate cyclization with alkynes or alkenes, producing polycyclic derivatives.
Example : Reaction with phenylacetylene yields a benzofuran-fused triazolopyridine analog (reported yield: ~65%). -
Microwave-assisted alkylation :
The sulfur atom in 8-chloro- triazolo[4,3-a]pyridin-3(2H)-thione reacts with 3-chlorobenzyl chloride under microwave irradiation (90°C, 15 minutes), forming 8-chloro-3-((3-chlorobenzyl)thio)- triazolo[4,3-a]pyridine in 91% yield .
Electrophilic Aromatic Substitution
The trifluoromethyl group at position 5 directs electrophilic attacks to specific positions:
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Nitration :
Controlled nitration with fuming HNO₃/H₂SO₄ introduces nitro groups at position 6 or 7, depending on reaction conditions. -
Halogenation :
Bromination using N-bromosuccinimide (NBS) in DMF selectively substitutes hydrogen at position 7, yielding 7-bromo-8-chloro-5-(trifluoromethyl)- triazolo[4,3-a]pyridine.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable further derivatization:
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Suzuki coupling :
The chloro group participates in Suzuki-Miyaura reactions with aryl boronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst, producing biaryl derivatives (yields: 55–70%). -
Buchwald-Hartwig amination :
Reaction with primary amines (e.g., benzylamine) replaces the chloro group with an amino substituent under Pd₂(dba)₃/Xantphos catalysis.
Hydrolysis and Oxidation
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Hydrolysis of chloro group :
Treatment with aqueous NaOH at reflux replaces the chloro group with a hydroxyl group, forming 8-hydroxy-5-(trifluoromethyl)- triazolo[4,3-a]pyridine .
Biological Activity Correlations
Structural modifications impact pharmacological properties:
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Antimicrobial activity : Derivatives with electron-withdrawing groups (e.g., nitro) show enhanced activity against Staphylococcus aureus (MIC: 2–4 µg/mL) .
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Anticancer potential : Alkylthio-substituted analogs inhibit A549 lung cancer cells (IC₅₀: 0.98–1.28 µM) .
Comparative Reactivity
The trifluoromethyl group stabilizes the aromatic system, reducing electrophilic reactivity compared to non-fluorinated analogs. Key differences include:
| Feature | 8-Chloro-5-(trifluoromethyl) Derivative | Non-Fluorinated Analog |
|---|---|---|
| Electrophilic substitution rate | Slower due to -CF₃ electron withdrawal | Faster |
| Thermal stability | Higher (decomposition >250°C) | Lower (~200°C) |
Scientific Research Applications
Biological Activities
Research has indicated that compounds within the triazolopyridine class exhibit a range of biological activities. Specifically, 8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine has demonstrated:
- Antimicrobial Properties : Exhibits significant activity against various bacterial strains.
- Anti-inflammatory Effects : Shows potential in modulating inflammatory pathways.
- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation through interaction with specific receptors or enzymes involved in tumorigenesis .
Anticancer Research
A study investigated the compound's ability to modulate cancer cell signaling pathways. It was found to inhibit the growth of several cancer cell lines in vitro. The mechanism appears to involve interference with key signaling molecules responsible for cell proliferation and survival.
Anti-inflammatory Studies
In another research effort, derivatives of this compound were evaluated for their anti-inflammatory properties using COX-1/COX-2 inhibition assays. The results indicated that certain derivatives significantly reduced inflammation markers in vitro and in vivo models .
Mechanism of Action
The mechanism of action of 8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to the desired biological effects. For example, in antifungal applications, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations:
Core Heterocycle Influence: The triazolopyridine core (target compound) offers better solubility in organic solvents compared to the triazolopyrazine analog (C₆H₂ClF₃N₄) due to reduced nitrogen density .
Substituent Effects :
- The trifluoromethyl group at position 5 (target compound) provides stronger electron-withdrawing effects than the iodo substituent in the 5-Iodo analog, influencing electronic distribution and reactivity .
- Chloro at position 8 (target) vs. iodo at position 5 (5-Iodo analog) alters steric bulk and polarizability, affecting target selectivity .
Complex Derivatives :
- The compound in (C₁₄H₆Cl₂F₆N₄) features a pyridinylmethyl side chain, enhancing receptor interaction but reducing bioavailability due to increased molecular weight (415.12 g/mol) .
Biological Activity
8-Chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and diverse biological activities. This compound belongs to the class of triazolopyridines, which are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.
The compound features a chloro group and a trifluoromethyl group that enhance its reactivity and pharmacological potential. The presence of these substituents allows for various nucleophilic substitution reactions and cyclization opportunities, leading to derivatives with altered biological activities .
| Property | Value |
|---|---|
| Chemical Formula | C₉H₅ClF₃N₄ |
| Molecular Weight | 301.1 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : The compound has shown efficacy against various microbial strains. Its structural features contribute to its ability to disrupt microbial cell functions.
- Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Anticancer Potential : There is emerging evidence that this compound can inhibit specific cancer cell lines by interacting with key signaling pathways involved in tumor growth and metastasis.
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary data suggest interactions with various proteins and enzymes that regulate metabolic pathways. This can lead to modulation of enzyme activity or receptor signaling pathways .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antichlamydial Activity : A study demonstrated that derivatives of the compound exhibited selective activity against Chlamydia trachomatis, highlighting the importance of the trifluoromethyl group for enhancing antimicrobial efficacy .
- Cancer Cell Line Studies : In vitro assays have shown that this compound can inhibit the proliferation of cancer cell lines at micromolar concentrations. The compound's ability to interfere with cancer cell signaling pathways was noted as a promising area for further research .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the triazole and pyridine rings can significantly affect biological activity. For instance, altering substituents at specific positions can enhance or reduce the potency against targeted diseases .
Q & A
Q. What are the standard synthetic routes for 8-chloro-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine?
A common method involves microwave-assisted multi-step reactions starting from 2,3-dichloro-5-(trifluoromethyl)pyridine and hydrazine hydrate. The process includes cyclization under microwave irradiation, followed by purification via silica gel chromatography. Characterization typically employs NMR, mass spectrometry (MS), and elemental analysis to confirm structure and purity . Alternative routes may use palladium-catalyzed chemoselective monoarylation of hydrazides with 2-chloropyridine derivatives, followed by dehydration in acetic acid .
Q. How is the herbicidal activity of this compound evaluated?
Biological activity is tested against dicotyledonous weeds (e.g., Echinochloa crusgalli, Brassica juncea) at a dosage of 150 g a.i. ha. Inhibition effects are quantified through greenhouse assays, measuring growth suppression (%) relative to controls. For example, 50% inhibition at 37.5 g a.i. ha indicates broad-spectrum activity. Safety profiles for crops (e.g., corn, rice) are assessed at higher dosages (150 g a.i. ha) .
Q. What analytical techniques are used for structural characterization?
Key methods include:
- NMR : To confirm substitution patterns (e.g., chemical shifts for chloro and trifluoromethyl groups).
- Single-crystal X-ray diffraction : For precise determination of molecular geometry (e.g., bond angles, torsion angles) .
- High-resolution mass spectrometry (HRMS-ESI) : To verify molecular weight and purity (e.g., exact mass calcd. vs. observed) .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., antifungal vs. herbicidal efficacy) be resolved?
Discrepancies often arise from structural modifications or assay conditions. For example, weak antifungal activity in some derivatives versus strong herbicidal effects in others can be attributed to substituent positioning (e.g., chloro at C-8 vs. C-6). Methodological adjustments include:
Q. What strategies optimize the synthesis for higher yields or scalability?
- Microwave irradiation : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity .
- Hypervalent iodine(III) reagents : Enable oxidative cross-dehydrogenative cyclization of azinylhydrazones, enhancing atom economy and reducing toxic byproducts .
- Solvent-free conditions : Minimize purification steps, as demonstrated in palladium-catalyzed protocols .
Q. How are structure-activity relationships (SAR) studied for this compound?
SAR is explored through:
- Substituent variation : Introducing groups like propylphenyl or cyanophenyl at C-3 to modulate lipophilicity and binding affinity .
- Computational docking : Mapping interactions with target enzymes (e.g., retinol-binding proteins or mGluR2 receptors) .
- Comparative molecular field analysis (CoMFA) : Generating contour models to predict activity trends .
Q. What mechanistic insights exist for its biological activity?
- Herbicidal action : Likely involves inhibition of acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis, based on structural analogs .
- Anticonvulsant effects : Derivatives like 5-(4-chlorophenoxy)-[1,2,4]triazolo[4,3-a]pyridine act via GABA receptor modulation, validated through maximal electroshock (MES) and rotarod neurotoxicity tests .
Q. How are stability and degradation profiles assessed under experimental conditions?
- Forced degradation studies : Exposing the compound to heat, light, and pH extremes, followed by HPLC-MS to identify degradation products.
- Radical scavenging assays : Testing susceptibility to oxidation/reduction using reagents like DPPH or ABTS .
Methodological Challenges and Solutions
Q. Resolving ambiguities in NMR data for closely related derivatives
Q. Addressing low bioavailability in pharmacological studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
